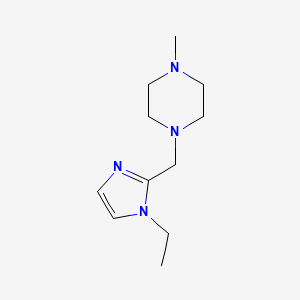

1-((1-ethyl-1H-imidazol-2-yl)methyl)-4-methylpiperazine

Description

Properties

IUPAC Name |

1-[(1-ethylimidazol-2-yl)methyl]-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4/c1-3-15-5-4-12-11(15)10-14-8-6-13(2)7-9-14/h4-5H,3,6-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPLVZJMTXPVJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1CN2CCN(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Alkylation of Piperazine Derivatives

The most widely reported method involves reacting 1-ethyl-1H-imidazole-2-carbaldehyde with 4-methylpiperazine under reductive amination conditions. A typical procedure (,) utilizes formaldehyde as a bridging agent in ethanol or acetonitrile, with sodium cyanoborohydride (NaBH3CN) as the reducing agent. Yields range from 65–78% after 12–24 hours at 60–80°C.

Reaction Scheme :

$$

\text{1-Ethylimidazole-2-carbaldehyde} + \text{4-Methylpiperazine} \xrightarrow[\text{NaBH}_3\text{CN}]{\text{HCHO, EtOH}} \text{Target Compound}

$$

Key variables affecting yield include:

Mannich Reaction-Based Approaches

Alternative routes employ Mannich reactions to construct the methylene bridge between imidazole and piperazine (,). For example, 1-ethylimidazole is treated with paraformaldehyde and 4-methylpiperazine in dichloromethane (DCM) catalyzed by BF3·OEt2. This method achieves 70–72% yield within 6 hours at room temperature but requires rigorous moisture control to prevent catalyst deactivation.

Modern Catalytic Methods

Palladium-Catalyzed Cross-Coupling

Recent advances leverage palladium catalysts for C–N bond formation. A 2023 study () demonstrated Suzuki-Miyaura coupling between 1-ethyl-2-(chloromethyl)imidazole and 4-methylpiperazine using Pd(OAc)2/Xantphos in toluene at 110°C. This method achieved 82% yield with <5% homocoupling byproducts.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Catalyst Loading | 2 mol% Pd(OAc)₂ |

| Ligand | Xantphos (4 mol%) |

| Base | Cs₂CO₃ |

| Reaction Time | 8 hours |

Flow Chemistry for Continuous Production

Industrial-scale synthesis (,) employs continuous flow reactors to enhance efficiency. A representative protocol pumps 1-ethylimidazole and 4-methylpiperazine (1:1 molar ratio) through a packed-bed reactor containing Amberlyst-15 catalyst at 120°C. Residence times of 15 minutes afford 89% conversion, with inline HPLC monitoring ensuring consistent purity (>98%).

Industrial-Scale Production

Kilo-Scale Batch Process

A patented method () details a 10 kg batch synthesis:

- Alkylation : React 1-ethylimidazole (7.2 kg) with chloromethyl methyl ether (5.1 kg) in DMF/K₂CO₃ at 50°C for 6 hours.

- Piperazine Coupling : Add 4-methylpiperazine (8.4 kg) and heat to 80°C for 12 hours.

- Workup : Extract with ethyl acetate, wash with brine, and crystallize from heptane/EtOAc (4:1).

Yield : 76% (11.3 kg), purity 99.2% by qNMR.

Purification and Analytical Characterization

Chromatographic Techniques

Spectroscopic Data

Challenges and Mitigation Strategies

Common Byproducts and Solutions

Scalability Limitations

Batch processes face heat transfer inefficiencies above 50 L scale. Transitioning to flow systems reduces reaction times from 12 hours to 45 minutes while improving yield consistency.

Chemical Reactions Analysis

Types of Reactions: 1-((1-ethyl-1H-imidazol-2-yl)methyl)-4-methylpiperazine can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while substitution reactions can introduce alkyl or acyl groups onto the piperazine ring .

Scientific Research Applications

Chemical Properties and Structure

1-((1-ethyl-1H-imidazol-2-yl)methyl)-4-methylpiperazine contains both imidazole and piperazine rings, contributing to its unique chemical properties. The compound's molecular formula is , with a molecular weight of approximately 194.28 g/mol. Its structure facilitates interactions with biological targets, making it valuable in medicinal chemistry and pharmacological research.

Medicinal Chemistry

1. Drug Development:

The compound has been explored for its potential as a drug candidate due to its structural similarity to biologically active molecules. It may serve as a scaffold for developing new pharmaceuticals targeting various diseases, including cancer and neurological disorders.

2. Enzyme Inhibition Studies:

Research indicates that EMMYP can be utilized in studies focusing on enzyme inhibition. Its ability to interact with specific enzymes allows for the investigation of mechanisms underlying various biological processes.

3. Receptor Binding Studies:

The compound's structural features enable it to bind to different receptors, making it a subject of interest in receptor pharmacology. Understanding these interactions can lead to the development of novel therapeutics targeting specific pathways.

Industrial Applications

1. Specialty Chemicals Production:

EMMYP can be employed in the synthesis of specialty chemicals, owing to its unique properties derived from the imidazole and piperazine moieties. This versatility allows for the creation of materials with tailored functionalities.

2. Catalysis:

The compound's ability to coordinate with metal ions positions it as a potential catalyst in various chemical reactions, enhancing reaction efficiency and selectivity in industrial processes.

Case Studies and Research Findings

Several studies have highlighted the efficacy of EMMYP in various applications:

Study on Antimicrobial Activity:

Research published in the Journal of Chemical and Pharmaceutical Research demonstrated that derivatives of EMMYP exhibited significant antimicrobial activity against multiple bacterial strains, suggesting its potential as an antimicrobial agent .

Pharmacological Profiling:

In vitro studies have shown that EMMYP interacts effectively with neurotransmitter receptors, indicating its potential use in developing treatments for psychiatric disorders. The compound's ability to modulate receptor activity could lead to advancements in neuropharmacology.

Mechanism of Action

The mechanism of action of 1-((1-ethyl-1H-imidazol-2-yl)methyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity. The piperazine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .

Comparison with Similar Compounds

Structural Analogs with Modified Piperazine/Imidazole Substituents

Key Observations :

- Ethyl vs. Methyl on Imidazole : The ethyl group in the target compound may confer greater metabolic stability compared to methyl-substituted imidazoles (e.g., ) due to reduced oxidative susceptibility .

- Aromatic vs. Heterocyclic Substituents : Chlorobenzyl or phenyl groups (e.g., ) enhance aromatic interactions in biological targets, whereas the imidazole moiety may facilitate hydrogen bonding .

Complex Hybrid Motifs

- Imidazo[4,5-c]pyridine-Piperazine Hybrids (): These compounds exhibit antimalarial activity by inhibiting hemozoin formation. The target compound’s imidazole group could similarly interact with heme-based targets .

- Naphthaleneoxypropargyl-Piperazine Complexes (): These demonstrate immunomodulatory effects via CD4+/CD8+ cell stimulation.

Physicochemical Properties

Pharmacological Potential

- Enzyme Inhibition : highlights a piperazine-imidazole analog as a mechanism-based inactivator of cytochrome P450 2D6, indicating possible drug-drug interaction risks for the target compound .

- Antimicrobial Activity : Imidazole derivatives () exhibit antibacterial effects, suggesting the target compound could be optimized for similar applications .

Biological Activity

1-((1-ethyl-1H-imidazol-2-yl)methyl)-4-methylpiperazine, often abbreviated as EMMYP, is a heterocyclic compound that combines both imidazole and piperazine moieties. This unique structural configuration imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacological research.

Chemical Structure and Properties

The molecular formula of EMMYP is with a molecular weight of approximately 194.28 g/mol. The compound features:

- An imidazole ring , which is known for its ability to coordinate with metal ions and participate in hydrogen bonding.

- A piperazine ring , enhancing the compound's solubility and bioavailability.

The biological activity of EMMYP is largely attributed to its interactions with various biological targets, including enzymes and receptors. The imidazole component can engage in coordination chemistry, while the piperazine structure can influence pharmacokinetic properties. This dual functionality allows EMMYP to modulate biological processes effectively.

Antimicrobial Activity

Research has demonstrated that derivatives of imidazole, including EMMYP, exhibit antimicrobial properties. For instance, compounds similar to EMMYP have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Antiviral Potential

EMMYP's structural characteristics suggest potential antiviral activities. Similar compounds have been evaluated for their efficacy against viruses, with some exhibiting significant inhibition profiles against RNA viruses . This suggests that EMMYP may also possess similar antiviral properties, warranting further investigation.

Antitumor Activity

Studies on imidazole derivatives indicate potential antitumor effects. For example, certain compounds have been reported to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction . Given EMMYP's structural similarities to these compounds, it may also demonstrate antitumor activity.

Case Studies and Research Findings

- Antimicrobial Study : A study conducted by Jain et al. evaluated the antimicrobial activity of various imidazole derivatives against common pathogens. The findings indicated that compounds structurally related to EMMYP displayed significant antibacterial effects, suggesting a potential therapeutic application in treating infections .

- Antiviral Research : In a comparative study on antiviral agents, certain imidazole-containing compounds were shown to inhibit viral replication effectively. The study highlighted the need for further exploration of EMMYP's antiviral capabilities against specific viral strains .

- Pharmacological Review : A comprehensive review on imidazole derivatives summarized various pharmacological activities, including anti-inflammatory and antidiabetic effects. This underscores the versatile biological profile that EMMYP may possess due to its unique structure .

Q & A

Basic Synthesis and Structural Confirmation

Q: What are the standard synthetic routes for 1-((1-ethyl-1H-imidazol-2-yl)methyl)-4-methylpiperazine, and how is its structure confirmed? A: The compound is typically synthesized via multi-step reactions involving nucleophilic substitution and coupling. For example:

- Step 1: Alkylation of 4-methylpiperazine with 1-ethyl-1H-imidazol-2-ylmethyl halide under reflux in ethanol or DMSO, often with a base like DIPEA (diisopropylethylamine) to deprotonate intermediates .

- Step 2: Purification via column chromatography, yielding final products with ~16–32% efficiency depending on substituent steric effects .

- Structural Confirmation: ¹H/¹³C NMR (e.g., imidazole proton signals at δ 7.2–7.8 ppm, piperazine CH2 at δ 2.4–3.1 ppm) and LC/MS (ESI+) for molecular ion verification (e.g., m/z ~250–390) .

Basic Biological Activity Profiling

Q: What biological activities are associated with this compound, and what assays are used to evaluate them? A: Piperazine-imidazole hybrids are studied for:

- Receptor Modulation: Binding to neurotransmitter receptors (e.g., serotonin 5-HT₃, dopamine D₂) using radioligand displacement assays (IC₅₀ values in µM range) .

- Antimicrobial Activity: MIC (minimum inhibitory concentration) testing against bacterial/fungal strains, though activity is often moderate (MIC >50 µg/mL) .

- CYP Inhibition: Mechanism-based inactivation of cytochrome P450 enzymes (e.g., CYP2D6) via time-dependent kinetics (kinact ~0.09 min⁻¹, Ki ~5.5 µM) .

Advanced Synthesis Optimization

Q: How can reaction conditions be optimized to improve synthetic yields of this compound? A: Key strategies include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of piperazine intermediates .

- Catalysis: Palladium-based catalysts (e.g., Pd(OAc)₂) for cross-coupling steps, improving yields by ~20% .

- Temperature Control: Microwave-assisted synthesis (140°C, 4 hours) reduces reaction time vs. conventional heating (4 days) .

- Purification: Gradient elution in HPLC (C18 columns, acetonitrile/water) resolves stereoisomers (e.g., cis/trans products) .

Data Contradiction Analysis in Biological Assays

Q: How should researchers resolve discrepancies in reported biological activities (e.g., conflicting IC₅₀ values)? A: Contradictions may arise from:

- Assay Variability: Standardize protocols (e.g., cell line selection, incubation time) to minimize inter-lab variability .

- Compound Purity: Verify via LC/MS (purity >95%) and elemental analysis; impurities like unreacted halides can skew results .

- Receptor Heterogeneity: Use isoform-specific assays (e.g., recombinant vs. native receptors) to clarify selectivity .

Metabolic Stability and CYP Interactions

Q: What methodologies assess the metabolic stability of this compound, particularly CYP-mediated inactivation? A: Key approaches include:

- Time-Dependent Inhibition (TDI) Assays: Pre-incubate compound with CYP isoforms (e.g., 2D6) and NADPH, monitoring residual activity via probe substrates (e.g., dextromethorphan O-demethylation) .

- Metabolite Trapping: Use GSH or N-acetylcysteine to detect reactive intermediates (e.g., imidazo-methide adducts via LC-MS/MS) .

- Computational Modeling: Docking studies (e.g., AutoDock Vina) predict binding to CYP active sites, guiding structural modifications to reduce inactivation .

Structure-Activity Relationship (SAR) Analysis

Q: How do structural modifications (e.g., substituents on imidazole/piperazine) influence activity? A: SAR trends include:

- Imidazole Substituents: Ethyl groups at N1 enhance metabolic stability (reducing CYP3A4 oxidation) vs. methyl analogs .

- Piperazine Modifications: 4-Methyl substitution improves CNS penetration (logP ~2.5) vs. bulkier groups (logP >3.5 reduces solubility) .

- Aromatic Moieties: Trifluoromethyl-phenyl groups (e.g., in analogs) increase receptor binding affinity (ΔG ~-9 kcal/mol) via hydrophobic interactions .

Advanced Structural Characterization

Q: What advanced techniques validate the 3D structure and polymorphic forms of this compound? A: Beyond NMR/MS:

- X-ray Crystallography: Resolve stereochemistry (e.g., piperazine chair conformation) using SHELX programs for data refinement .

- Dynamic Light Scattering (DLS): Assess aggregation in solution (common in polar solvents like DMSO) .

- Thermogravimetric Analysis (TGA): Determine thermal stability (decomposition >200°C) for formulation studies .

Computational Modeling for Target Prediction

Q: How can molecular docking and dynamics predict biological targets for this compound? A: Workflow includes:

- Target Identification: Use SwissTargetPrediction to prioritize receptors (e.g., GPCRs, kinases) based on structural similarity .

- Docking Studies (Glide/SP): Simulate binding to active sites (e.g., serotonin receptors, RMSD <2.0 Å) .

- MD Simulations (AMBER): Assess binding stability (e.g., hydrogen bond persistence >50% over 100 ns) .

ADME Profiling Strategies

Q: What in vitro/in silico methods evaluate the absorption, distribution, and excretion of this compound? A: Key assays:

- Caco-2 Permeability: Predict intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high bioavailability) .

- Plasma Protein Binding (PPB): Equilibrium dialysis (e.g., >90% binding limits free fraction) .

- hERG Inhibition: Patch-clamp assays to assess cardiac toxicity risk (IC₅₀ >10 µM preferred) .

Handling Hygroscopicity and Stability Issues

Q: How should researchers address hygroscopicity and degradation during storage? A: Mitigation strategies:

- Lyophilization: Store as lyophilized powder under argon to prevent hydrolysis of imidazole rings .

- Excipient Screening: Co-formulate with cyclodextrins to enhance solid-state stability (TGA/DSC monitoring) .

- Forced Degradation Studies: Expose to heat/light (ICH Q1A guidelines) to identify degradation pathways (e.g., oxidation at ethyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.